
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 is a synthetic compound characterized by its unique chemical structure This compound is a derivative of indole, a heterocyclic aromatic organic compound
准备方法
The synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 typically involves multiple steps, including the introduction of chlorine atoms and the formation of the indole ring. One common synthetic route involves the chlorination of a precursor compound, followed by cyclization to form the indole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
化学反应分析
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives with varying properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes, particularly those involving indole derivatives and their interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
作用机制
The mechanism of action of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. The presence of chlorine atoms and the hydroxyl group in its structure play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 can be compared with other similar compounds, such as:
2,6-Dichloroquinone-4-chloroimide: Used as a colorimetric indicator to detect phenolic compounds.
2,6-Dichloro-4-hydroxyphenolate: A phenolate anion with similar structural features.
2,6-Dichloroindophenol: A quinone imine used in various chemical applications
属性
CAS 编号 |
254762-26-0 |
|---|---|
分子式 |
C14H9Cl2NO2 |
分子量 |
298.2 g/mol |
IUPAC 名称 |
4,5,6,7-tetradeuterio-1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2/i1D,2D,3D,4D |
InChI 键 |
QZGDFRBQDMINQA-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)N2C3=C(C=C(C=C3Cl)O)Cl)[2H])[2H] |
规范 SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




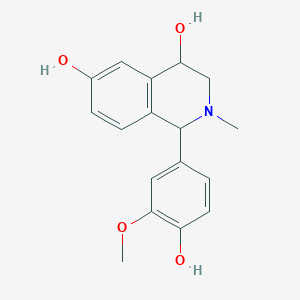


![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
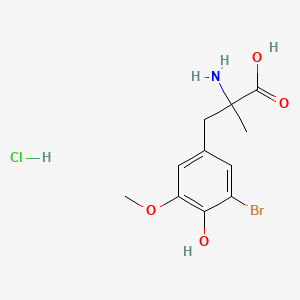
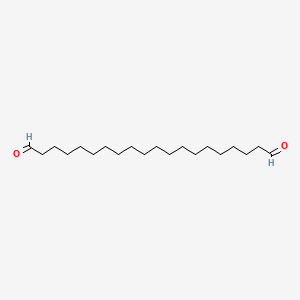
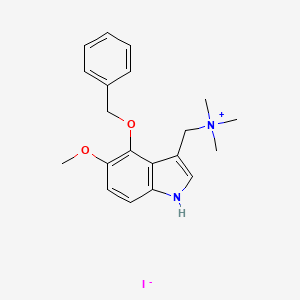
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
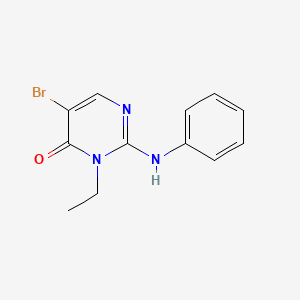

![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
